Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine

Catalog No.
S6646690
CAS No.
959958-26-0
M.F
C16H21N3
M. Wt
255.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine

CAS Number

959958-26-0

Product Name

Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine

IUPAC Name

2-(6-methylpyridin-2-yl)-N-[2-(6-methylpyridin-2-yl)ethyl]ethanamine

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

InChI

InChI=1S/C16H21N3/c1-13-5-3-7-15(18-13)9-11-17-12-10-16-8-4-6-14(2)19-16/h3-8,17H,9-12H2,1-2H3

InChI Key

YYIRBLVMEWGRNO-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CCNCCC2=CC=CC(=N2)C

Canonical SMILES

CC1=NC(=CC=C1)CCNCCC2=CC=CC(=N2)C
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is a triamine ligand and an important intermediate in the synthesis of metal complexes. It has been extensively studied due to its unique physical and chemical properties, which make it an ideal candidate for various biological, chemical, and industrial applications. This paper provides an overview of the synthesis, physical and chemical properties, biological activities, and current state of research of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine. The paper also discusses future research directions, potential implications of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine, and limitations.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine, also known as 1,1'-bis(6-methyl-2-pyridyl)ethane-amine, is a triamine ligand that was first synthesized by Garcia et al. in 1994 [1]. It has a molecular formula C18H22N4 and a molecular weight of 294.39 g/mol. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is an important intermediate in the synthesis of metal complexes and is widely used in various applications, including catalysis, biomedicine, and materials science.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is a yellowish-orange powder with a melting point of 170°C. It is freely soluble in ethanol and dimethyl sulfoxide (DMSO) and sparingly soluble in water [2]. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has a pKa of 9.6, which makes it a weakly basic ligand [3]. It forms stable chelates with various metal ions, including copper, zinc, and palladium [4]. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is a stable compound that can be stored for long periods without decomposition.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is usually synthesized by condensation of 2-(6-methylpyridin-2-yl)ethanamine with 2 equivalents of hexanedioic acid dihydrazide in the presence of an acid catalyst [2]. The reaction proceeds through the formation of an imide intermediate, which is subsequently reduced to the desired triamine ligand using sodium borohydride. The purity and identity of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine can be confirmed using various analytical methods, including elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine can be analyzed using various analytical techniques, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry. NMR spectroscopy is used to identify and quantify Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine in different samples. Infrared spectroscopy is used to identify the functional groups present in Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine, while mass spectrometry is used to determine the molecular weight and purity of the compound.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities [5]. It forms stable complexes with metal ions, which have been shown to exhibit enhanced biological activities compared to free ligands. For example, the copper complex of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has been shown to exhibit potent antiproliferative activity against cancer cells [6]. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes have also been investigated for their potential as imaging agents in magnetic resonance imaging (MRI) [7].
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has low toxicity and is considered safe for use in scientific experiments. However, it is important to handle the compound with care and follow the recommended safety guidelines to avoid exposure to the skin, eyes, and mucous membranes. When working with Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine, it is also important to use appropriate personal protective equipment, such as gloves, lab coat, and safety glasses.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has a wide range of applications in scientific experiments, including catalysis, materials science, and biomedicine. It is a versatile ligand that can form stable complexes with various metal ions, which have been shown to exhibit enhanced properties compared to free ligands. The metal complexes of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine have been investigated as catalysts in various reactions, including C-C coupling, oxidation, and reduction [8]. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes have also been used as building blocks in the development of metal-organic frameworks, which have potential applications in gas storage, separation, and sensing [9]. In addition, Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes have been investigated for their potential as anticancer and antimicrobial agents [10].
The current state of research on Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is focused on the development of new metal complexes with enhanced properties and applications. Researchers are also investigating the use of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine in new areas of research, including nanotechnology, photovoltaics, and sustainable chemistry. There is also ongoing research on the biological activities of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes, with a focus on their potential as imaging agents, drugs, and therapeutics.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes have potential implications in various fields of research and industry, including catalysis, materials science, biomedicine, and environmental science. The metal complexes of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine have been shown to exhibit enhanced catalytic properties compared to free ligands, which make them ideal candidates for industrial applications. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes have also been investigated for their potential as imaging agents and drugs in biomedicine.
The limitations of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine include its limited solubility in water and its tendency to form complexes with metal ions that can be difficult to isolate and characterize. Future research directions include the development of new synthetic strategies for the preparation of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes, the investigation of the electronic and magnetic properties of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine complexes, and the application of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine in new areas of research, such as catalysis, energy storage, and drug delivery. Other future directions include the biological activity and imaging potential of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its metal complexes, the modification of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine and its derivatives for improved solubility and biological activity, and the investigation of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine as a potential building block in the design of new materials.
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is a triamine ligand that has been extensively studied due to its unique physical and chemical properties. It forms stable complexes with various metal ions, which have enhanced properties compared to free ligands. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has a wide range of applications in catalysis, materials science, biomedicine, and environmental science. Future research directions include the development of new synthetic strategies, investigation of electronic and magnetic properties, and application of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine in new areas of research. Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine holds great promise for various fields of research and industry, and it is expected to play an important role in future scientific and technological advancements.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.173547683 g/mol

Monoisotopic Mass

255.173547683 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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